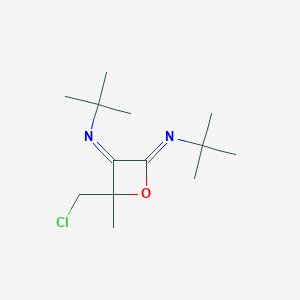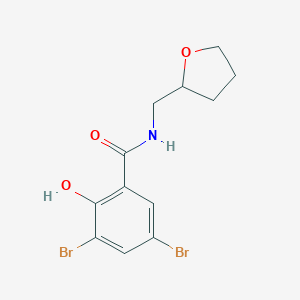
Fursalan
Overview
Description
Scientific Research Applications
1. Enhancement of Tumor Retention for Imaging Agents and Anticancer Drugs
- Research Overview : A study by (Yuan et al., 2019) focused on enhancing tumor retention of imaging agents or anticancer drugs using olsalazine (Olsa) conjugated to a cell-penetrating peptide. This resulted in large intracellular nanoparticles formed by the tumor-associated enzyme furin. The nanoparticles were detectable via magnetic resonance imaging and showed a significant increase in the anti-tumor therapeutic effect.
2. Raman Imaging of Tumors
- Research Overview : Another study by (Yuan et al., 2020) described the use of olsalazine nanoparticles for Raman spectroscopy in detecting furin-overexpressing tumor cells. This method could be used for high-resolution image-guided surgery and detecting microscopic tumor invasion.
3. Use in Organic Electronics
- Research Overview : Research conducted by (Gidron et al., 2011) demonstrated that linear oligomers of furan, a biodegradable molecule from biomass, could be used as organic semiconductors. This finding has potential applications in organic electronics due to their efficient fluorescence and increased solubility.
4. Biomass Conversion to Sustainable Chemicals
- Research Overview : The study by (Román‐Leshkov et al., 2006) developed a process for converting fructose to 5-hydroxymethylfurfural (HMF), a potential substitute for petroleum-based chemicals. This process achieved high yields and is significant for sustainable chemical production.
5. Mechanistic Insights into Furan-Induced Toxicity
- Research Overview : (de Conti et al., 2015) investigated the persistence of furan-induced epigenetic alterations in rat livers. This study contributed to understanding the mechanistic relationship between furan exposure and liver tumorigenicity.
6. Mitigation Strategies for Furan in Food
- Research Overview : A comprehensive review by (Anese & Suman, 2013) analyzed strategies to mitigate levels of furan and HMF in food. The study categorized these strategies into preventive and removal interventions, essential for reducing food-related carcinogens.
7. Understanding the Effects of Furan on Hepatic Oxidative Phosphorylation
- Research Overview : Research conducted by (Mugford et al., 1997) examined the effects of furan on hepatic energy metabolism. The findings indicated that furan-induced uncoupling of oxidative phosphorylation is a critical event in furan-induced cell death.
8. Furan as a Food-borne Flavor Carcinogen
- Research Overview : A study by (Zhang et al., 2013) highlighted the presence of furans in thermally-processed foods and its classification as a possible human carcinogen. This research underscored the importance of understanding furan formation mechanisms for food safety.
properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO3/c13-7-4-9(11(16)10(14)5-7)12(17)15-6-8-2-1-3-18-8/h4-5,8,16H,1-3,6H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGVKLACODHWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864618 | |
| Record name | 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fursalan | |
CAS RN |
15686-77-8 | |
| Record name | Fursalan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY5QK5G88T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




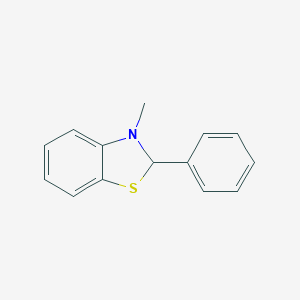
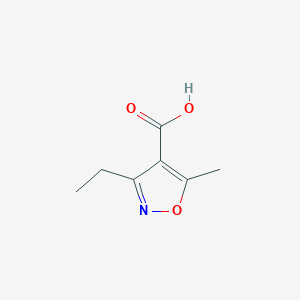
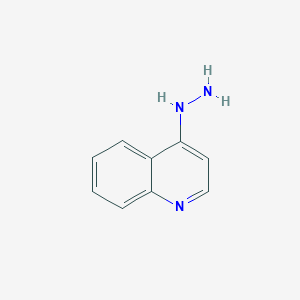
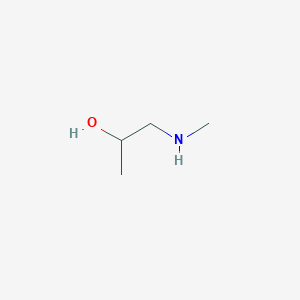
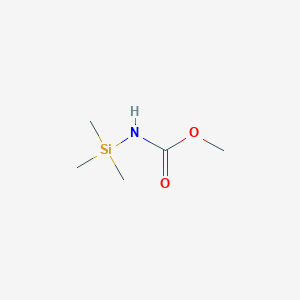
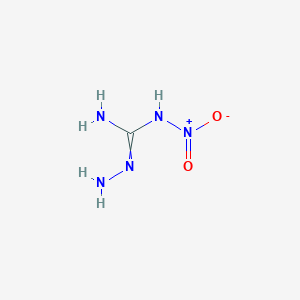
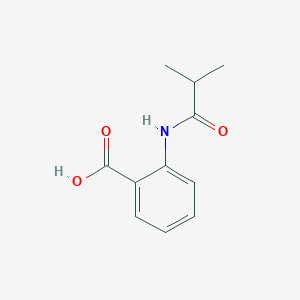
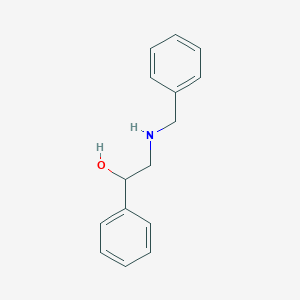
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
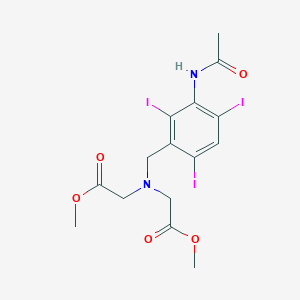
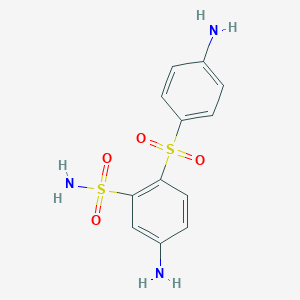
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
